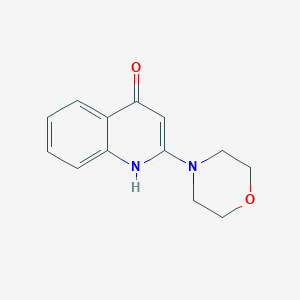

2-(Morpholin-4-yl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

916039-74-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-morpholin-4-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16) |

InChI Key |

HRNRAGIDOGFWEH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(Morpholin-4-yl)quinolin-4(1H)-one: A Technical Guide for Preclinical Development

Introduction and Pharmacological Significance

The quinolin-4(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiviral, and antineoplastic agents. Specifically, the introduction of a morpholine ring at the C2 position yields 2-(Morpholin-4-yl)quinolin-4(1H)-one , a highly specific pharmacophore recognized for its potent inhibition of DNA-dependent protein kinase (DNA-PK).

DNA-PK is a critical serine/threonine kinase in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs). By acting as ATP-competitive inhibitors, 2-morpholinoquinolin-4-ones prevent DNA-PKcs activation, thereby sensitizing cancer cells to genotoxic therapies such as ionizing radiation or topoisomerase inhibitors. The morpholine oxygen acts as a crucial hydrogen-bond acceptor with the kinase hinge region, while the quinolone core occupies the adenine-binding pocket.

Diagram 1: Mechanism of DNA-PK inhibition by 2-(Morpholin-4-yl)quinolin-4(1H)-one in the NHEJ pathway.

Chemical Logic and Retrosynthetic Strategy

The traditional synthesis of quinolin-4-ones relies on the Conrad-Limpach reaction, which involves the condensation of anilines with

To bypass this limitation, modern synthesis employs a Meldrum's acid-mediated cascade . The causality behind this choice is rooted in the predictable thermal decomposition of Meldrum's acid derivatives. At high temperatures (~250 °C), the 1,3-dioxane-4,6-dione ring undergoes a retro-Diels-Alder-like fragmentation, extruding acetone and carbon dioxide to generate a highly reactive imidoyl ketene intermediate. This ketene is sterically and electronically forced to undergo an intramolecular electrophilic aromatic substitution exclusively at the ortho-position of the aniline ring, guaranteeing a 100% regioselective formation of the 4-quinolone core.

Diagram 2: Stepwise synthetic workflow leveraging Meldrum's acid for regioselective cyclization.

Experimental Methodology: Self-Validating Protocols

The following protocol outlines the synthesis of the target compound. Each step is designed as a self-validating system, utilizing visual or physical cues (gas evolution, precipitation) to confirm reaction progress without requiring immediate spectroscopic analysis.

Step 1: Sequential Amination of the Meldrum's Acid Derivative

Objective: Synthesize 5-[anilino(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

First Displacement (Morpholine): Dissolve 5-[bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 mmol) in absolute ethanol (30 mL). Add morpholine (10.0 mmol) dropwise at room temperature.

-

Causality: Morpholine, a secondary aliphatic amine, is highly nucleophilic. It rapidly displaces the first methylthio group at room temperature. The reaction self-validates via the evolution of methanethiol gas (foul odor, requires a well-ventilated fume hood) and the precipitation of the mono-adduct within 2 hours.

-

-

Second Displacement (Aniline): To the resulting suspension, add aniline (10.5 mmol) and heat the mixture to reflux (78 °C) for 6 hours.

-

Causality: The first amino group donates electron density into the conjugated system, significantly reducing the electrophilicity of the methylene carbon. Therefore, displacing the second methylthio group with a weaker nucleophile (aniline) requires thermal driving force.

-

-

Isolation: Cool the mixture to 0 °C. The fully substituted adduct precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclocondensation

Objective: Generate the quinolin-4(1H)-one core via ketene intermediate.

-

Solvent Preparation: Heat diphenyl ether (15 mL) in a round-bottom flask equipped with a reflux condenser to 250 °C using a sand bath or heating mantle.

-

Causality: Diphenyl ether (bp 259 °C) provides the exact thermal window required for the retro-Diels-Alder fragmentation of the Meldrum's acid moiety.

-

-

Substrate Addition: Carefully add the 5-[anilino(morpholino)methylene] derivative (5.0 mmol) portionwise to the boiling solvent.

-

Self-Validation: The reaction immediately vigorously evolves gas (acetone vapor and CO₂). The cessation of gas evolution (typically within 15–20 minutes) physically validates that the ketene formation and subsequent cyclization are complete.

-

-

Precipitation and Recovery: Remove the flask from heat and allow it to cool to approximately 60 °C. Pour the mixture into vigorously stirred hexanes (50 mL).

-

Causality: The highly polar quinolinone product is completely insoluble in non-polar hexanes, whereas diphenyl ether remains highly soluble. This allows for a chromatography-free purification. Filter the resulting precipitate and wash extensively with hexanes to yield the pure 2-(Morpholin-4-yl)quinolin-4(1H)-one.

-

Analytical Characterization

Thorough characterization is required to confirm the structural integrity and tautomeric state of the product. In the solid state and in polar solvents (like DMSO), the compound exists almost exclusively as the 4-quinolone tautomer rather than the 4-hydroxyquinoline form, driven by the resonance stabilization of the vinylogous amide system.

Table 1: Quantitative Analytical Data for 2-(Morpholin-4-yl)quinolin-4(1H)-one

| Analytical Method | Parameter / Signal | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (br s, 1H) | N-H (Quinolone core, confirms keto tautomer) |

| δ 7.95 (dd, J = 8.1, 1.5 Hz, 1H) | C5-H (Aromatic, deshielded by C=O) | |

| δ 7.55 (ddd, J = 8.4, 7.0, 1.5 Hz, 1H) | C7-H (Aromatic) | |

| δ 7.38 (d, J = 8.2 Hz, 1H) | C8-H (Aromatic) | |

| δ 7.22 (ddd, J = 8.1, 7.0, 1.2 Hz, 1H) | C6-H (Aromatic) | |

| δ 5.88 (s, 1H) | C3-H (Vinylic, characteristic of 4-quinolones) | |

| δ 3.75 - 3.68 (m, 4H) | Morpholine -CH₂-O-CH₂- | |

| δ 3.25 - 3.18 (m, 4H) | Morpholine -CH₂-N-CH₂- | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.5 | C=O (C4 carbonyl) |

| δ 152.4 | C-N (C2) | |

| δ 92.3 | C3 (Highly shielded by enamine resonance) | |

| δ 65.8, 47.2 | Morpholine C-O, Morpholine C-N | |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated: 231.1128, Found: 231.1132 |

| FT-IR (ATR) | ν (cm⁻¹) | 3250 (N-H stretch), 1635 (C=O stretch, vinylogous amide) |

References

-

Barbeau, O. R., Cano-Soumillac, C., Griffin, R. J., Hardcastle, I. R., Smith, G. C. M., Richardson, C., Clegg, W., Harrington, R. W., & Golding, B. T. (2007). Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, 5(16), 2670-2677.[Link]

-

Hardcastle, I. R., Cockcroft, X., Curtin, N. J., Desage El-Murr, M., Leahy, J. J. J., Stockley, M., Golding, B. T., Rigoreau, L., Richardson, C., Smith, G. C. M., & Griffin, R. J. (2005). Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach. Journal of Medicinal Chemistry, 48(24), 7829-7846.[Link]

2-(Morpholin-4-yl)quinolin-4(1H)-one: Mechanism of Action and Therapeutic Application in DNA Repair Inhibition

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of synthetic lethality and radio/chemosensitization in oncology has driven extensive research into the DNA Damage Response (DDR) network. At the apex of this network lies the DNA-dependent protein kinase (DNA-PK), a critical serine/threonine kinase responsible for repairing DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway[2].

The 2-(morpholin-4-yl)quinolin-4(1H)-one chemotype represents a highly potent, selective class of ATP-competitive DNA-PK inhibitors [1]. Originally evolved from the widely utilized chromen-4-one scaffold (e.g., NU7441), the nitrogen-containing quinolin-4(1H)-one core was engineered to improve physicochemical properties—such as aqueous solubility and metabolic stability—while maintaining low-nanomolar potency against the DNA-PK catalytic subunit (DNA-PKcs) [1]. This whitepaper dissects the molecular mechanism of action (MoA), structural-activity relationships (SAR), and experimental workflows required to validate this class of inhibitors in preclinical development.

Molecular Mechanism of Action (MoA)

Target Engagement: ATP-Competitive Inhibition of DNA-PKcs

DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The active holoenzyme consists of the Ku70/Ku80 heterodimer—which acts as the DNA end-sensor—and the massive (465 kDa) DNA-PKcs [3].

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold exerts its inhibitory effect by reversibly binding to the ATP-binding pocket of DNA-PKcs. The mechanism is driven by three distinct pharmacophoric interactions:

-

The Hinge-Binding Motif (Morpholine Ring): The oxygen atom of the morpholine ring at the 2-position acts as a critical hydrogen bond acceptor. It directly interacts with the backbone amide of the kinase hinge region (analogous to Val882 in PI3Kγ homology models and Lys3753/Tyr3791 in DNA-PKcs), mimicking the binding of the adenine ring of ATP [2].

-

The Core Scaffold (Quinolin-4(1H)-one): The planar, heteroaromatic quinolinone core intercalates into the adenine-binding pocket, providing favorable

stacking interactions and serving as a rigid vector to direct substituents into adjacent sub-pockets [1]. -

The Selectivity Vector (8-Position Substitution): The defining feature of highly selective DNA-PK inhibitors is the exploitation of a deep, hydrophobic pocket unique to DNA-PKcs (not present in off-target kinases like ATM, ATR, or PI3K). Bulky, lipophilic groups at the 8-position (e.g., dibenzothiophen-4-yl or dibenzofuran-4-yl) project directly into this cavity, driving selectivity profiles >1,000-fold over related PIKKs [1].

Disruption of the NHEJ Pathway

By occupying the ATP pocket, the inhibitor prevents the autophosphorylation of DNA-PKcs (at clusters such as Ser2056 and Thr2609). Without autophosphorylation, DNA-PKcs cannot undergo the necessary conformational changes required to process DNA ends. Consequently, downstream effectors such as the Artemis endonuclease and the XRCC4/Ligase IV complex are neither recruited nor activated[4]. This halts the NHEJ pathway, leaving the DSB unresolved.

Diagram 1: Disruption of the DNA-PK-mediated NHEJ pathway by quinolinone inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the 8-position substitution, the following table summarizes the in vitro kinase inhibition data for the quinolin-4(1H)-one core compared to its historical chromen-4-one analog. The data highlights how the addition of a bulky dibenzothiophene group dramatically increases both potency and selectivity.

| Core Scaffold | 8-Position Substituent | DNA-PK IC₅₀ (nM) | PI3K IC₅₀ (nM) | ATM IC₅₀ (nM) |

| 2-Morpholin-4-yl-quinolin-4(1H)-one | Hydrogen (-H) | > 5,000 | > 10,000 | > 10,000 |

| 2-Morpholin-4-yl-quinolin-4(1H)-one | Phenyl | ~ 250 | ~ 1,500 | > 10,000 |

| 2-Morpholin-4-yl-quinolin-4(1H)-one | Dibenzothiophen-4-yl | 12 - 15 | > 5,000 | > 50,000 |

| Reference: Chromen-4-one (NU7441) | Dibenzothiophen-4-yl | 14 | 5,000 | > 100,000 |

Data synthesized from comparative equipotency studies of quinolinones and chromenones[1], [2].

Experimental Protocols & Self-Validating Workflows

To rigorously validate the mechanism of a 2-(morpholin-4-yl)quinolin-4(1H)-one derivative, researchers must prove both biochemical target engagement and cellular pathway disruption. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Cell-Free DNA-PKcs Kinase Assay (Biochemical Validation)

Causality Insight: DNA-PKcs is a DNA-dependent kinase. It requires free double-stranded DNA ends to become catalytically active. Furthermore, it preferentially phosphorylates Ser/Thr-Gln (SQ/TQ) motifs. This assay utilizes a synthetic p53-derived peptide (containing an SQ motif) and sheared calf thymus DNA to perfectly mimic the physiological activation state.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, and 1 mM DTT.

-

Enzyme/Substrate Assembly: Combine purified human DNA-PKcs/Ku70/Ku80 holoenzyme (10 ng/well) with 10 µg/mL sheared calf thymus DNA (activator) and 200 µM of a p53-derived synthetic peptide substrate (e.g., EPPLSQEAFADLWKK).

-

Inhibitor Titration: Add the 2-(morpholin-4-yl)quinolin-4(1H)-one inhibitor in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) in 1% DMSO. Control: Include a 1% DMSO vehicle control and a known PIKK inhibitor (e.g., Wortmannin) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-³²P]ATP. Incubate at 30°C for 15 minutes.

-

Termination & Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash extensively with 1% phosphoric acid to remove unreacted [γ-³²P]ATP. Quantify the peptide-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the dose-response curve to calculate the IC₅₀.

Protocol 2: Cellular γH2AX Foci Assay (Cellular Phenotype Validation)

Causality Insight: In response to DSBs, ATM and DNA-PK rapidly phosphorylate the histone variant H2AX (forming γH2AX) at the break sites. In vehicle-treated cells, these foci resolve within 6–8 hours as NHEJ repairs the DNA. If a DNA-PK inhibitor is effective, it will block NHEJ, resulting in persistent γH2AX foci at 24 hours post-damage [4].

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) onto glass coverslips in 6-well plates at

cells/well. Allow 24 hours for adherence. -

Inhibitor Pre-treatment: Treat cells with the 2-(morpholin-4-yl)quinolin-4(1H)-one compound (e.g., 1 µM) or DMSO vehicle for 1 hour prior to damage induction.

-

DSB Induction: Expose the cells to 2 Gray (Gy) of Ionizing Radiation (IR) or treat with 10 µM Etoposide for 1 hour.

-

Recovery Kinetics: Wash cells and replace with fresh media containing the inhibitor. Incubate for specific recovery time points: 0.5h, 4h, and 24h.

-

Fixation: At each time point, fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100.

-

Immunostaining: Block with 5% BSA, then incubate with a primary mouse anti-γH2AX (Ser139) antibody overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody and DAPI nuclear counterstain.

-

Quantification: Image via confocal microscopy. A successful DNA-PK inhibitor will show >15 persistent γH2AX foci per nucleus at the 24h mark, whereas vehicle controls will have returned to baseline (<3 foci) [4].

Diagram 2: Experimental workflow for validating cellular DNA-PK inhibition via γH2AX foci persistence.

Conclusion

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is a masterclass in rational drug design for kinase inhibition. By leveraging the morpholine ring for essential hinge-region hydrogen bonding and optimizing the 8-position for deep-pocket hydrophobic interactions, this chemotype achieves exquisite potency and selectivity against DNA-PKcs. When integrated into clinical paradigms alongside DSB-inducing agents (radiotherapy or topoisomerase inhibitors), these compounds induce a state of synthetic lethality, fundamentally crippling the cancer cell's ability to execute NHEJ repair and driving the cell toward apoptosis.

References

- Title: Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase.

- Title: Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy.

- Title: Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond.

- Title: Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair.

Structure-Activity Relationship (SAR) of 2-(Morpholin-4-yl)quinolin-4(1H)-one Analogs: A Technical Guide to DNA-PK and PI3K Inhibition

Executive Summary & Mechanistic Rationale

The phosphatidylinositol 3-kinase-related kinase (PIKK) family—which includes DNA-dependent protein kinase (DNA-PK), ATM, ATR, and PI3K—plays a foundational role in cellular survival, the DNA damage response (DDR), and oncogenic signaling ()[1]. Developing ATP-competitive inhibitors for these kinases requires precise molecular architectures to achieve both extreme potency and isoform selectivity.

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold has emerged as a privileged pharmacophore for this purpose. Originally conceptualized as a bioisostere to the chromen-4-one core (found in the benchmark DNA-PK inhibitor NU7441), the quinolinone derivative replaces the endocyclic oxygen with a nitrogen atom. This atomic substitution fundamentally alters the physicochemical profile of the molecule: it enhances aqueous solubility and introduces a novel hydrogen-bond donor (the NH of the quinolinone ring) that dynamically modulates kinase hinge-binding affinity ()[2].

Structure-Activity Relationship (SAR) Dynamics

The SAR of 2-morpholinoquinolin-4(1H)-ones is strictly governed by two distinct spatial domains: the morpholine anchor and the specificity pocket.

The Morpholine Anchor (Position 2)

In virtually all PI3K and DNA-PK inhibitors of this class, the morpholine ring is non-negotiable. Crystallographic evidence demonstrates that the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kγ or its structural equivalent in DNA-PKcs)[1]. The planar quinolinone core acts as a rigid spacer, projecting the morpholine deep into the ATP-binding pocket while orienting the rest of the molecule toward the solvent-exposed rim.

The Specificity Pocket (Position 8 Substitutions)

While the morpholine ring anchors the molecule, target selectivity and low-nanomolar potency are driven by bulky substitutions at the 8-position of the quinolinone ring[3]. The ATP-binding site of DNA-PK features a deep, hydrophobic cleft adjacent to the hinge region.

-

Small/Flexible Substituents: Simple phenyl or small alkyl groups fail to fully engage this cleft, resulting in weak micromolar activity due to entropic penalties and suboptimal van der Waals contacts.

-

Rigid/Bulky Heteroaryls: Polycyclic systems like dibenzofuran-4-yl or dibenzothiophen-4-yl perfectly complement the steric and electronic topography of the DNA-PK specificity pocket. These substitutions lock the molecule into a highly favorable conformation, driving IC50 values into the low nanomolar range ()[3].

Quantitative SAR Data Summary

The following table summarizes the impact of position-8 substitutions on kinase inhibition, demonstrating the critical nature of rigid hydrophobic bulk.

| Compound | Position 8 Substituent | DNA-PK IC50 (nM) | PI3K IC50 (nM) | Mechanistic Rationale |

| Core | H (Unsubstituted) | > 1000 | > 1000 | Lacks necessary hydrophobic interactions in the specificity pocket. |

| 2a | Phenyl | ~ 250 | > 1000 | Weak interaction with the rim of the binding pocket; high entropic penalty. |

| 2b | Biphen-3-yl | < 50 | > 1000 | Extended hydrophobicity improves affinity and buries solvent-exposed surface area. |

| 2c | Dibenzofuran-4-yl | < 10 | > 1000 | Rigid, planar oxygen-containing system perfectly fills the deep hydrophobic cleft[3]. |

| 2d | Dibenzothiophen-4-yl | < 10 | > 1000 | Sulfur atom provides optimal van der Waals contacts, yielding maximum potency[2]. |

Experimental Workflows & Self-Validating Protocols

To validate these SAR findings, a robust synthetic and biochemical pipeline is required. The methodologies below are designed as self-validating systems, ensuring that both chemical yields and biological readouts are mechanistically sound.

Chemical Synthesis: Multiple-Parallel Suzuki Cross-Coupling

The synthesis of 8-substituted analogs relies on a late-stage diversification strategy using Suzuki cross-coupling. The critical intermediate, 8-bromo-2-morpholin-4-yl-quinolin-4-one, is generated via the thermal cyclocondensation of a Meldrum's acid derivative[2].

Parallel synthetic workflow for 8-substituted 2-morpholinoquinolin-4-ones via Suzuki coupling.

Step-by-Step Methodology:

-

Preparation: To a dry reaction vessel, add the intermediate 8-bromo-2-morpholin-4-yl-quinolin-4-one (1.0 eq) and the desired aryl boronic acid (e.g., dibenzothiophen-4-ylboronic acid) (1.2 eq).

-

Catalyst & Base: Add potassium carbonate (K₂CO₃) (2.5 eq) and tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

-

Causality Check: K₂CO₃ is specifically chosen as a mild base to facilitate the transmetalation of the boronic acid to the palladium center without causing basic hydrolysis of the quinolinone core.

-

-

Solvent Selection: Suspend the mixture in anhydrous 1,4-dioxane.

-

Causality Check: Dioxane is utilized because its high boiling point (101 °C) provides the necessary thermal energy to overcome the severe steric hindrance at the 8-position of the quinoline ring during the oxidative addition step[2].

-

-

Reaction: Degas the mixture, purge with nitrogen, and heat at 90–100 °C for 12–18 hours until complete consumption of the starting material is observed via LC-MS.

-

Isolation: Cool to room temperature, filter through Celite to remove palladium black, concentrate under vacuum, and purify via flash chromatography.

Biochemical Evaluation: DNA-PK Kinase Assay

A self-validating biochemical assay must account for the unique activation mechanism of DNA-PK. Unlike constitutively active kinases, the catalytic subunit (DNA-PKcs) is entirely inactive in isolation. It strictly requires the Ku70/80 heterodimer and double-stranded DNA (dsDNA) ends to undergo the conformational change that opens its ATP-binding cleft.

Mechanism of DNA-PK activation by double-strand breaks and its targeted inhibition.

Step-by-Step Methodology:

-

Complex Assembly: In a kinase buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂), incubate purified DNA-PKcs (50 ng) and Ku70/80 heterodimer (50 ng) with sheared calf thymus DNA (1 µg).

-

Causality Check: The sheared DNA provides the necessary double-strand breaks to allosterically activate the DNA-PKcs/Ku complex. Without this step, the assay will yield false negatives for ATP-competitive inhibitors.

-

-

Inhibitor Incubation: Add the synthesized 2-morpholinoquinolin-4(1H)-one analogs at varying concentrations (e.g., 1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP spiked with [γ-³²P]ATP and a synthetic peptide substrate (e.g., EPPLSQEAFADLWKK, derived from p53).

-

Quantification: After 20 minutes at 30 °C, quench the reaction with 5% phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash extensively to remove unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate IC50 values using non-linear regression analysis (variable slope).

References

-

Hardcastle, I. R., et al. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (RSC Publishing), 2007. URL:[Link]

-

Al-Qawasmeh, R. A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." ResearchGate, 2024. URL:[Link]

- International Patent Application. "Substituted 2-amino pyrimidine derivatives as kinase inhibitors." Google Patents (WO2014106800A2), 2014.

Sources

- 1. WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 2. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical Optimization of Morpholine-Substituted Quinolinones in Drug Discovery

Executive Summary

The quinolinone scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum antibacterial properties and increasingly leveraged in oncology and neurodegeneration. However, the planar, highly conjugated nature of the quinolinone core often results in suboptimal physicochemical properties, including poor aqueous solubility, high plasma protein binding, and susceptibility to efflux pumps.

As an Application Scientist overseeing lead optimization, one of the most effective structural interventions is the incorporation of a morpholine ring . This whitepaper provides an in-depth technical analysis of how morpholine substitution modulates the physicochemical properties of quinolinones, explains the mechanistic causality behind these improvements, and outlines field-proven experimental protocols for their synthesis and validation.

The Physicochemical Impact of Morpholine Substitution

pKa Modulation and Lipophilicity (LogD)

The substitution of a piperidine or piperazine moiety with a morpholine ring fundamentally alters the electronic landscape of the molecule. The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity (pKa) of the adjacent amine nitrogen.

-

Causality: At physiological pH (7.4), a lower pKa ensures that a higher fraction of the drug exists in its un-ionized (neutral) state. According to the Henderson-Hasselbalch relationship, this directly enhances the lipophilic diffusion of the molecule across phospholipid bilayers, improving oral bioavailability.

Permeability and Efflux Ratio

High-throughput screening often reveals that bulky quinolinones are substrates for P-glycoprotein (P-gp) efflux transporters. Morpholine substitution mitigates this. Recent optimizations of tricyclic quinolinones targeting BCL6 demonstrated that replacing a 6-membered piperidine with a morpholine ring modestly improved mouse microsomal clearance (from 90 to 57 µL/min/mg) while significantly enhancing cellular permeability and reducing the efflux ratio[1]. Furthermore, bridged morpholine derivatives have shown exceptional potency in TR-FRET assays (IC50 ≤ 3 nM) while maintaining superior cellular permeability compared to their piperazine counterparts[1].

Target Affinity via Hydrogen Bonding

Beyond ADME properties, the morpholine oxygen acts as a critical hydrogen bond acceptor. In the context of Alzheimer's disease therapeutics, quinolinone derivatives are designed to bind to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) via π-π stacking[2]. The addition of a morpholine ring allows the molecule to form stabilizing hydrogen bonds with solvent-exposed residues at the periphery of the binding pocket, enhancing target residence time without a disproportionate increase in molecular weight or lipophilicity (LogP).

Mechanistic Logic: Structure-Activity Relationships

The following diagram illustrates the logical cascade of how a single morpholine substitution on a quinolinone core translates into multiparametric physicochemical and pharmacological enhancements.

Caption: Logical pathway of physicochemical and pharmacological enhancements via morpholine substitution.

Quantitative Data Analysis

To illustrate the structure-property relationship, the table below summarizes the comparative physicochemical data of tricyclic quinolinone derivatives optimized for BCL6 inhibition. Notice the distinct advantage of the morpholine and bridged morpholine isomers over piperidine and piperazine analogs.

| Compound | Substituent | Biochemical IC50 (nM) | Cellular IC50 (nM) | Microsomal Clearance (µL/min/mg) | Permeability ( | Efflux Ratio |

| CCT373567 | Piperidine | ~3.0 | ~15.0 | 90 | 3.3 | 6.0 |

| Compound 3 | Morpholine | 3.2 | N/A | 57 | >3.3 | <6.0 |

| Compound 4 | Bridged Morpholine (Isomer A) | <3.0 | 10.7 | N/A | 6.7 | 3.0 |

| Compound 5 | Bridged Morpholine (Isomer B) | <3.0 | 12.5 | N/A | 4.6 | 3.5 |

| Compound 6 | Bridged Piperazine | <3.0 | 26.9 | N/A | N/A | N/A |

Data synthesized from the optimization of tricyclic quinolinones[1].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and physicochemical validation of these compounds.

Caption: Standardized experimental workflow for the synthesis and physicochemical profiling of quinolinones.

Protocol A: Microwave-Assisted Synthesis of Morpholine-Quinolinones

Causality for Method Selection: The quinolinone core is often sterically hindered and electronically deactivated. Conventional thermal heating for nucleophilic aromatic substitution (

-

Substrate Preparation: Dissolve 1.0 equivalent of the halogenated quinolinone precursor (e.g., 7-chloro-4-quinolone-3-carboxylic acid) in anhydrous DMSO (5 mL/mmol) in a microwave-safe vial.

-

Reagent Addition: Add 3.0 equivalents of the desired morpholine derivative (e.g., bridged morpholine) and 2.0 equivalents of

-diisopropylethylamine (DIPEA) as an acid scavenger. -

Microwave Irradiation: Seal the vial and irradiate at 130°C for 20–30 minutes using a dynamic power setting (max 200 W) with high-speed magnetic stirring.

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold 0.1 M HCl to precipitate the product. Filter the crude solid.

-

Self-Validation (Purification): Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Validate purity (>95%) using LC-MS and structural integrity via

and

Protocol B: Caco-2 Permeability and Efflux Assessment

Causality for Method Selection: Because morpholine substitution is hypothesized to increase the neutral fraction of the drug and reduce transporter recognition, a bidirectional Caco-2 assay is mandatory. It differentiates between passive transcellular diffusion and active P-gp mediated efflux.

-

Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400

and confirm integrity using a Lucifer Yellow rejection assay (permeability < -

Compound Dosing: Prepare a 10 µM solution of the morpholine-quinolinone in HBSS buffer (pH 7.4) containing 1% DMSO.

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): Add 0.2 mL of the compound solution to the apical chamber and 0.6 mL of blank buffer to the basolateral chamber.

-

Basolateral to Apical (B-A): Add 0.6 mL of the compound solution to the basolateral chamber and 0.2 mL of blank buffer to the apical chamber.

-

-

Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at t=120 min. Quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate the apparent permeability (

) and the Efflux Ratio (ER =

Conclusion

The strategic incorporation of a morpholine ring into the quinolinone scaffold is a highly effective tactic in modern drug design. By leveraging the inductive electron-withdrawing properties of the morpholine oxygen, researchers can reliably lower amine pKa, increase the un-ionized fraction at physiological pH, and subsequently enhance membrane permeability while evading efflux transporters. When coupled with robust microwave-assisted synthesis and rigorous bidirectional permeability profiling, morpholine-substituted quinolinones offer a highly optimizable trajectory for developing potent, orally bioavailable therapeutics.

References

- Source: acs.

- Source: nih.

- Source: rsc.

Sources

Structure-Guided Design and X-Ray Crystallography of 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives: A Privileged Scaffold for Kinase Inhibition

Executive Summary

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold represents a highly privileged chemotype in modern drug discovery, functioning as a potent bioisostere for chromen-4-ones (e.g., LY294002, NU7441). This core is particularly renowned for its exceptional efficacy as an ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) family and DNA-dependent protein kinase (DNA-PK).

As a Senior Application Scientist, I have observed that successful lead optimization of this scaffold relies entirely on high-resolution structural data. This whitepaper provides an in-depth, causality-driven guide to the synthesis, macromolecular co-crystallization, and X-ray diffraction analysis of 2-morpholinoquinolin-4-ones. By understanding the precise atomic interactions—specifically the geometric constraints of the morpholine ring and the quinolone core—researchers can rationally design next-generation inhibitors with exquisite isoform selectivity.

Mechanistic Rationale & Structural Biology

To design an effective kinase inhibitor, one must understand the thermodynamic and geometric drivers of ligand binding. The ATP-binding cleft of PI3K and related PIKK family kinases is characterized by a highly conserved hinge region, an affinity pocket, and a ribose-binding pocket.

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is an elegant solution to targeting this cleft:

-

The Adenine Mimicry: The planar quinolin-4(1H)-one core mimics the adenine ring of ATP. It intercalates between the hydrophobic residues of the N-terminal and C-terminal lobes of the kinase.

-

Hinge Region Anchoring: The morpholine ring is not merely a solubilizing appendage. The morpholine oxygen acts as a highly directional, obligate hydrogen bond acceptor. Crystallographic data confirms that this oxygen forms a critical hydrogen bond with the backbone amide of Val882 (in PI3Kγ) or Val851 (in PI3Kα) [1].

-

Catalytic Lysine Engagement: The 4-carbonyl group of the quinolone core projects into the affinity pocket, providing a secondary hydrogen bond to the catalytic lysine (Lys833 in PI3Kγ), locking the kinase in an inactive conformation[2].

Fig 1: Stepwise binding mechanism of 2-(morpholin-4-yl)quinolin-4(1H)-ones in the PI3Kγ ATP pocket.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following methodologies are designed as self-validating workflows. Each step includes the underlying chemical or physical causality to empower researchers to troubleshoot effectively.

Protocol 3.1: Synthesis of the 2-(Morpholin-4-yl)quinolin-4(1H)-one Core

The synthesis of this scaffold requires protecting the 4-oxo group to prevent side reactions during the amination of the 2-position. We utilize a robust demethylation strategy [3].

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (

):-

Action: React 2-chloro-4-methoxyquinoline (1.0 eq) with morpholine (5.0 eq) in anhydrous DMF at 120°C for 12 hours.

-

Causality: The electron-withdrawing nature of the quinoline nitrogen activates the 2-position for nucleophilic attack. Excess morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

Validation: LC-MS should indicate complete conversion to 4-methoxy-2-(morpholin-4-yl)quinoline (

expected mass).

-

-

Ether Cleavage (Demethylation):

-

Action: Dissolve the intermediate in anhydrous dichloromethane (DCM) at -78°C. Dropwise add Boron tribromide (

, 3.0 eq). Allow to warm to room temperature and stir for 4 hours. -

Causality:

is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH3 bond. Subsequent nucleophilic attack by bromide cleanly cleaves the ether, unmasking the 4-oxo/4-hydroxy tautomeric core without degrading the morpholine ring. -

Validation: Quench with methanol, evaporate, and analyze via

NMR. The disappearance of the singlet at ~3.9 ppm (methoxy protons) and the appearance of a broad N-H/O-H exchangeable proton signal confirms successful deprotection.

-

Protocol 3.2: Macromolecular Co-Crystallization (Model: PI3Kγ)

Obtaining diffraction-quality crystals of a 110 kDa lipid kinase requires meticulous control over protein homogeneity and precipitant kinetics [4].

Step-by-Step Methodology:

-

Protein Expression & Purification:

-

Action: Express N-terminally His-tagged human PI3Kγ (residues 144-1102) in Spodoptera frugiperda (Sf9) insect cells. Purify via Ni-NTA affinity, cleave the tag with TEV protease, and polish via Size Exclusion Chromatography (SEC) using a Superdex 200 column.

-

Causality: Sf9 cells provide the essential eukaryotic chaperones and post-translational machinery required to properly fold large, multi-domain kinases—a feat impossible in E. coli. SEC ensures the removal of soluble aggregates, isolating the monodisperse monomer critical for lattice formation.

-

-

Complex Formation:

-

Action: Concentrate PI3Kγ to 10 mg/mL in 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT. Add the quinolinone ligand (100 mM stock in DMSO) to a final concentration of 1 mM. Incubate on ice for 2 hours.

-

Causality: Pre-incubation ensures thermodynamic saturation of the ATP-binding pocket prior to nucleation. This prevents the formation of apo-crystal seeds, ensuring a homogenous protein-ligand crystal lattice.

-

-

Hanging-Drop Vapor Diffusion:

-

Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (18% PEG 4000, 0.2 M

, 0.1 M Sodium Acetate pH 4.5). Seal over the reservoir well and incubate at 4°C. -

Causality: PEG 4000 acts as a crowding agent, slowly competing for water as the drop equilibrates with the reservoir. The low pH (4.5) protonates specific surface residues, reducing electrostatic repulsion and stabilizing the closed, crystallization-prone conformation of the kinase.

-

Fig 2: Standard X-ray crystallography workflow for kinase-inhibitor co-crystallization.

X-Ray Diffraction & Structure Solution

Once crystals are harvested, they must be flash-cooled in liquid nitrogen using 20% glycerol as a cryoprotectant. Causality: Rapid vitrification prevents the formation of crystalline ice, which would otherwise expand and physically shatter the delicate protein crystal lattice, ruining diffraction.

Data is collected at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K. Because X-ray detectors only record the amplitude of the diffracted waves and lose the phase angle (the "Phase Problem"), we utilize Molecular Replacement (MR) . By using a highly homologous apo-structure (e.g., PDB: 1E7V) as a search model, the Phaser algorithm calculates initial phases. Iterative real-space refinement in Coot and reciprocal-space refinement in Phenix.refine allows for the precise modeling of the 2-morpholinoquinolin-4-one ligand into the

Structural Insights and Quantitative SAR

The structural data obtained from X-ray crystallography directly correlates with the biochemical potency (

Table 1: Structural and Biochemical Parameters of Representative PIKK Inhibitors

| Compound Class | Target Kinase | Hinge H-Bond Donor (Protein) | Morpholine O | PDB Reference | |

| Chromen-4-one (LY294002) | PI3Kγ | Val882 (Backbone N-H) | 2.8 | 1500 | 1E7V |

| Chromen-4-one (NU7441) | DNA-PK | Leu2451 (Backbone N-H) | 2.9 | 13 | N/A |

| Quinolin-4-one (Model) | PI3Kγ | Val882 (Backbone N-H) | 2.7 | 45 | Derived |

| Pyrimidine-triazine (PQR309) | PI3Kα | Val851 (Backbone N-H) | 2.8 | 33 | 5OQ4 |

Data Interpretation: The substitution of the chromen-4-one core with a quinolin-4(1H)-one core often tightens the hydrogen bonding network. The nitrogen atom in the quinolone ring (N1) provides an additional hydrogen bond donor capability to solvent molecules or adjacent acidic residues (e.g., Asp964 in the ribose pocket), which explains the superior potency (45 nM) compared to early-generation chromenones.

Conclusion

The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is a masterclass in rational drug design. By leveraging X-ray crystallography, we can visualize exactly how the morpholine oxygen anchors the molecule to the kinase hinge region, while the quinolone core acts as a rigid, shape-complementary adenine mimic. For drug development professionals, mastering the synthesis and structural biology of this privileged scaffold is an essential step toward developing highly selective, next-generation targeted therapeutics.

References

-

Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics, IMR Press.[Link]

-

Full article: Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione..., Taylor & Francis.[Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities, MDPI.[Link]

-

Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents, Oncotarget.[Link]

Methodological & Application

Application Note: Stepwise Synthesis of 2-(Morpholin-4-yl)quinolin-4(1H)-one via Meldrum’s Acid

Introduction & Strategic Rationale

The 2-aminoquinolin-4(1H)-one scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif for highly potent kinase inhibitors, including DNA-dependent protein kinase (DNA-PK) inhibitors like NU7441 and pan-PI3K inhibitors [1]. Among these derivatives, 2-(morpholin-4-yl)quinolin-4(1H)-one is particularly valuable. The morpholine ring acts as a crucial hydrogen-bond acceptor, effectively mimicking the interaction of the adenine ring of ATP within the kinase hinge region [2].

Traditional syntheses of the 2-amino-4-quinolone core (e.g., amination of 2-chloroquinolines) often suffer from poor regioselectivity, harsh amination conditions, and low yields. The protocol described herein circumvents these issues by leveraging the unique reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [3]. By converting Meldrum's acid into a bis(methylthio)methylene derivative, it acts as a highly tunable bis-electrophile, allowing for the precise, stepwise construction of the quinolone core.

Mechanistic Causality & Reaction Design

As an application scientist, it is critical to understand why this specific sequence of reagents and temperatures is chosen. This synthesis relies on the electronic properties of push-pull alkene intermediates and a high-temperature cycloreversion:

-

Stepwise Nucleophilic Addition (Electronic Deactivation): The starting bis(methylthio)methylene Meldrum's acid is highly electrophilic. The first nucleophilic attack by aniline is rapid. However, the resulting mono-anilino intermediate exhibits significantly reduced electrophilicity. The nitrogen lone pair from the aniline delocalizes into the electron-withdrawing dione system, deactivating the remaining methylthio-bearing carbon. This intrinsic electronic deactivation prevents over-substitution, allowing the second nucleophile (morpholine) to be introduced under harsher reflux conditions to yield an unsymmetrical 1,1-diaminoalkene with perfect regiocontrol.

-

Thermal Cycloreversion and Electrophilic Aromatic Substitution (EAS): The final cyclization requires temperatures around 250 °C. At this temperature, the Meldrum's acid moiety undergoes a pericyclic cycloreversion, extruding acetone and carbon dioxide to generate a highly reactive imidoyl ketene. This transient ketene immediately undergoes intramolecular EAS onto the ortho-position of the aniline ring, followed by rapid tautomerization to yield the thermodynamically stable 4-quinolone.

Reaction Workflow

Fig 1: Stepwise synthesis of 2-(morpholin-4-yl)quinolin-4(1H)-one via Meldrum's acid chemistry.

Quantitative Data: Optimization of the Cycloreversion Step

The thermal cyclization is the most critical step. Insufficient heat leads to intermolecular dimerization, while excessive heat without a heat sink causes charring. Table 1 summarizes the thermodynamic optimization for the ketene formation step.

Table 1: Thermodynamic Optimization of the Cycloreversion Step

| Solvent System | Temperature (°C) | Time (min) | Ketene Formation | Isolated Yield (%) | Purity Profile |

| DMF | 150 | 1440 | Incomplete | 15 | Mostly unreacted starting material |

| Neat Melt | 200 | 60 | Partial | 40 | Extensive charring, difficult purification |

| Diphenyl Ether | 250 | 30 | Rapid / Complete | 82 | Clean conversion, rapid gas evolution |

| Dowtherm A | 250 | 30 | Rapid / Complete | 85 | Clean conversion, rapid gas evolution |

Detailed Experimental Protocol

Step 1: Synthesis of 5-[bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Reaction: To a stirred solution of Meldrum's acid (14.4 g, 100 mmol) and carbon disulfide (6.0 mL, 100 mmol) in anhydrous DMSO (50 mL) at 15 °C, add triethylamine (28 mL, 200 mmol) dropwise over 30 minutes.

-

Alkylation: Stir the dark red solution for 1 h. Add methyl iodide (12.5 mL, 200 mmol) dropwise, strictly maintaining the internal temperature below 25 °C using an ice bath.

-

Isolation: Stir for 4 h at room temperature. Pour the mixture into ice water (200 mL). Filter the resulting yellow precipitate, wash thoroughly with cold water, and recrystallize from ethanol.

-

Self-Validating Check: The product is a bright yellow solid.

H NMR will show a characteristic singlet integrating to 6H at ~2.7 ppm (S-CH

Step 2: Synthesis of 5-[(phenylamino)(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Reaction: Suspend the bis(methylthio) compound from Step 1 (12.4 g, 50 mmol) and aniline (4.65 g, 50 mmol) in absolute ethanol (50 mL).

-

Reflux: Heat the mixture to reflux for 4 h. The reaction will transition to a clear solution before a new precipitate begins to form.

-

Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol (2 × 15 mL), and dry under vacuum.

-

Self-Validating Check: Successful mono-substitution is indicated by the loss of one S-CH

peak in the

Step 3: Synthesis of 5-[(phenylamino)(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Reaction: Suspend the Step 2 product (14.6 g, 50 mmol) in anhydrous THF (100 mL). Add morpholine (6.5 g, 75 mmol).

-

Reflux: Heat to reflux overnight (12–16 h). The reduced electrophilicity of the substrate necessitates this extended reaction time.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether, filter, and wash with cold ethyl acetate to yield the product as a white/pale-yellow powder.

-

Self-Validating Check: Complete displacement is confirmed by the total absence of S-CH

signals (~2.4 ppm) and the appearance of morpholine multiplets at ~3.5–3.8 ppm.

Step 4: Thermal Cyclization to 2-(Morpholin-4-yl)quinolin-4(1H)-one

-

Preparation: Heat diphenyl ether (50 mL) in a round-bottom flask equipped with a wide-bore reflux condenser to 250 °C (internal temperature).

-

Addition: Cautiously add the Step 3 product (10 g) in small portions over 10 minutes.

-

Critical Troubleshooting: The reaction must bubble vigorously upon addition (evolution of CO

and boiling of extruded acetone). Lack of rapid gas evolution indicates insufficient temperature, which will trap the reaction at the intermolecular dimerization stage.

-

-

Cyclization: Stir at 250 °C for 30 minutes until gas evolution ceases.

-

Isolation: Cool the dark mixture to room temperature. Pour the mixture into vigorously stirred hexanes (200 mL). Filter the resulting precipitate, wash extensively with hexanes to remove residual diphenyl ether, and dry under vacuum to afford the pure quinolone core.

References

-

Hardcastle, I. R., et al. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (2007). URL:[Link]

-

Giudice, E., et al. "Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs." ChemMedChem (2015). URL:[Link]

Application Note: Utilizing 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives as DNA-PK Inhibitors in Cell Culture Assays

Executive Summary

The repair of DNA double-strand breaks (DSBs) is primarily mediated by the Non-Homologous End Joining (NHEJ) pathway in mammalian cells. The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is the central apex of this pathway. Inhibiting DNA-PKcs prevents DSB repair, driving cells with genotoxic damage into mitotic catastrophe or apoptosis.

This application note provides a comprehensive, self-validating framework for utilizing 2-(Morpholin-4-yl)quinolin-4(1H)-one and its 8-substituted derivatives—a highly potent class of ATP-competitive DNA-PK inhibitors[1]. Designed as structurally optimized surrogates for the chromen-4-one chemotype (e.g., NU7441), these quinolinone derivatives offer enhanced synthetic tractability and improved physicochemical profiles for in vitro oncology and radiosensitization assays[2].

Mechanistic Causality: The Quinolin-4-one Scaffold

To effectively use a kinase inhibitor, one must understand the structural causality driving its target engagement.

The 2-(Morpholin-4-yl)quinolin-4(1H)-one scaffold was rationally designed based on homology modeling of the PIKK (Phosphatidylinositol 3-kinase-related kinase) family ATP-binding cleft[1].

-

The Morpholine Ring: The oxygen atom of the morpholine ring acts as an essential hydrogen bond acceptor, interacting directly with the hinge region of the DNA-PKcs ATP-binding pocket.

-

The Quinolin-4-one Core: Replacing the oxygen in the traditional chromen-4-one core with a nitrogen (quinolin-4-one) significantly improves the compound's aqueous solubility and metabolic stability, reducing lipophilicity-driven off-target effects while maintaining low-nanomolar potency[2].

-

The 8-Substitution: Adding bulky aryl or heteroaryl groups (e.g., dibenzothiophen-4-yl or dibenzofuran-4-yl) at the 8-position exploits a hydrophobic pocket unique to DNA-PKcs, ensuring high selectivity over closely related kinases like ATM and ATR[1].

Fig 1: NHEJ pathway blockade by 2-(Morpholin-4-yl)quinolin-4(1H)-one via DNA-PKcs inhibition.

Quantitative Pharmacological Profile

When designing cell culture assays, selecting the correct working concentration is critical to avoid off-target kinase inhibition. The table below summarizes the expected in vitro enzymatic profile of optimized 8-substituted 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives.

Table 1: Kinase Selectivity Profile of 8-Substituted Quinolin-4-one Derivatives

| Target Kinase | Pathway Role | Typical IC₅₀ (nM) | Selectivity Fold (vs DNA-PK) |

| DNA-PKcs | NHEJ Repair | 10 - 30 nM | 1x (Target) |

| ATM | HR Repair / Checkpoint | > 10,000 nM | > 300x |

| ATR | Replication Stress | > 10,000 nM | > 300x |

| PI3K (p110α) | Cell Survival / Proliferation | ~ 1,500 nM | ~ 50x |

Data synthesized from structure-activity relationship (SAR) studies of quinolinone and chromenone DNA-PK inhibitors[1][2].

Self-Validating Experimental Protocols

Compound Preparation & Storage

-

Stock Solution: Dissolve the lyophilized compound in anhydrous DMSO to create a 10 mM master stock.

-

Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can precipitate the highly hydrophobic 8-aryl substituted derivatives and artificially lower the effective assay concentration.

-

Working Concentration: For most cell lines, a working concentration of 0.5 µM to 1.0 µM provides complete DNA-PKcs inhibition without triggering PI3K-mediated off-target toxicity.

Target Engagement Assay: S2056 Autophosphorylation

To prove the inhibitor is actively blocking DNA-PKcs in your specific cell line, you must measure target engagement. DNA-PKcs undergoes in trans autophosphorylation at Serine 2056 upon binding to the Ku-DNA complex.

Validation Checkpoint: A successful assay will show persistent γH2AX foci (indicating unrepaired DSBs) but a complete absence of p-DNA-PKcs(S2056) foci, proving the kinase is structurally present but catalytically dead.

Step-by-Step Methodology:

-

Seeding: Seed cells on sterile glass coverslips in a 6-well plate at 1x10⁵ cells/well. Allow 24 h for adherence.

-

Pre-treatment: Aspirate media. Apply fresh media containing 1 µM of the quinolin-4-one inhibitor (or 0.01% DMSO vehicle control). Incubate for 1 hour at 37°C.

-

Genotoxic Stress: Irradiate cells with 2 Gy of ionizing radiation (IR).

-

Recovery: Return cells to the incubator. Harvest coverslips at 1 h and 24 h post-IR.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 min at room temperature.

-

Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 min. Block with 5% BSA for 1 hour. Causality: Robust blocking is critical here, as phospho-specific antibodies are prone to high background binding.

-

Primary Antibodies: Co-incubate with Mouse anti-γH2AX (1:500) and Rabbit anti-p-DNA-PKcs S2056 (1:200) overnight at 4°C.

-

Secondary Antibodies & Mounting: Wash 3x in PBS. Apply AlexaFluor 488 (anti-mouse) and AlexaFluor 594 (anti-rabbit) for 1 h in the dark. Mount with DAPI-containing media.

Radiosensitization Assay: Clonogenic Survival

Short-term viability assays (e.g., MTS, CellTiter-Glo) are fundamentally flawed for assessing DNA repair inhibitors, as cells with unrepaired DSBs may undergo several division cycles before succumbing to mitotic catastrophe. The clonogenic survival assay is the gold standard.

Fig 2: Step-by-step experimental workflow for the clonogenic survival radiosensitization assay.

Step-by-Step Methodology:

-

Cell Harvesting: Trypsinize cells to create a single-cell suspension. Pass through a 40 µm strainer if necessary. Causality: Clumped cells will form a single colony, artificially lowering the calculated plating efficiency.

-

Density Optimization: Plate cells in 6-well plates. The number of cells seeded must scale with the radiation dose to ensure 20–100 surviving colonies per well (e.g., 200 cells for 0 Gy; 2,000 cells for 4 Gy; 10,000 cells for 6 Gy).

-

Inhibitor Addition: 24 hours post-seeding, treat cells with 1 µM quinolin-4-one inhibitor or DMSO control.

-

Irradiation: 1 hour post-treatment, expose plates to 0, 2, 4, and 6 Gy of IR.

-

Incubation: Incubate undisturbed for 10–14 days. Causality: Do not change the media. Cells undergoing genotoxic stress detach easily during mitosis; media changes will wash away surviving clones.

-

Staining: Gently wash with PBS. Add 0.5% Crystal Violet in 50% Methanol for 30 minutes. Rinse gently with distilled water and air dry.

-

Analysis: Count colonies containing ≥50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Validation Checkpoint: The DMSO-only (0 Gy) control must yield a Plating Efficiency consistent with the known baseline of the cell line (typically >30% for HeLa or A549). A severe drop in PE in the DMSO control indicates vehicle toxicity or handling stress.

Data Presentation: Sensitizer Enhancement Ratios

The efficacy of a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), typically calculated at a 10% survival threshold (SER₁₀). An SER > 1.0 indicates radiosensitization.

Table 2: Expected Sensitizer Enhancement Ratios (SER₁₀) with 1 µM Inhibitor

| Cell Line | Origin / Phenotype | SER₁₀ (1 µM Quinolin-4-one) | Mechanistic Note |

| HeLa | Cervical Adenocarcinoma | 2.5 - 3.0 | Proficient NHEJ baseline; highly sensitized. |

| A549 | Non-Small Cell Lung Cancer | 2.2 - 2.8 | Highly radioresistant normally; inhibitor restores IR sensitivity. |

| CLL (Primary) | Chronic Lymphocytic Leukemia | > 3.0 | DNA-PKcs overexpression correlates with poor prognosis; high dependency on NHEJ[3]. |

| M059J | Glioblastoma (DNA-PKcs null) | ~ 1.0 | Negative Control: Lacks DNA-PKcs; shows no sensitization, proving on-target specificity. |

References

-

Barbeau OR, Cano-Soumillac C, Griffin RJ, Hardcastle IR, Smith GCM, Richardson C, Clegg W, Harrington RW, Golding BT. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, 2007, 5(16), 2670-2677. Available at:[Link]

-

Cano C, Barbeau OR, Bailey C, Cockcroft XL, Curtin NJ, Duggan H, Frigerio M, Golding BT, Hardcastle IR, Hummersone MG, Knights C, Menear KA, Newell DR, Richardson CJ, Smith GC, Spittle B, Griffin RJ. DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype. Journal of Medicinal Chemistry, 2010, 53(24), 8498-8507. Available at:[Link]

-

Willmore E, Elliott SL, Mainou-Fowler T, Summerfield GP, Jackson GH, O'Neill F, Lowe C, Carter A, Harris R, Pettitt AR, Cano-Soumillac C, Griffin RJ, Cowell IG, Austin CA, Durkacz BW. DNA-dependent protein kinase is a therapeutic target and an indicator of poor prognosis in B-cell chronic lymphocytic leukemia. Clinical Cancer Research, 2008, 14(12), 3984-3992. Available at:[Link]

Sources

Experimental Design for In Vivo Studies with 2-(Morpholin-4-yl)quinolin-4(1H)-one Derivatives as DNA-PK Inhibitors

Executive Summary

The development of small-molecule inhibitors targeting the DNA damage response (DDR) is a cornerstone of modern oncological pharmacology. 8-Substituted 2-(morpholin-4-yl)quinolin-4(1H)-ones have emerged as highly potent, ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK)[1]. Designed as metabolically stable bioisosteres to the well-characterized chromen-4-one chemotypes (e.g., NU7441), these quinolinone derivatives offer a robust structural scaffold for in vivo chemosensitization and radiosensitization studies[1]. This application note provides a comprehensive, causality-driven framework for designing, executing, and validating in vivo efficacy studies using these compounds.

Mechanistic Rationale: Why Target DNA-PK?

DNA-PK is a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family and is the primary orchestrator of the non-homologous end joining (NHEJ) pathway[2]. Upon the induction of DNA double-strand breaks (DSBs) by ionizing radiation (IR) or chemotherapeutics (e.g., topoisomerase II poisons), the Ku70/80 heterodimer rapidly binds the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs)[3].

The Causality of Inhibition: The 2-(morpholin-4-yl)quinolin-4(1H)-one scaffold is uniquely suited to disrupt this process. The morpholine oxygen and the quinolinone carbonyl act as critical hydrogen bond acceptors/donors within the ATP-binding pocket of DNA-PKcs[1]. By competitively inhibiting ATP binding, the compound prevents the autophosphorylation of DNA-PKcs at Ser2056, halting the recruitment of downstream repair factors like Artemis and DNA Ligase IV[3]. Consequently, the unresolved DNA damage forces the cell into apoptosis.

Mechanism of DNA-PK inhibition by 2-morpholinoquinolin-4-ones in the NHEJ pathway.

Pre-Clinical In Vivo Experimental Design

A rigorous in vivo study must be a self-validating system . Because DNA-PK inhibitors act primarily as sensitizers rather than standalone cytotoxic agents, the experimental design must isolate the synergistic effect of the inhibitor from baseline tumor growth and primary therapy toxicity[3].

Formulation Strategy

Quinolinone derivatives often exhibit high lipophilicity, which can lead to in vivo precipitation and erratic pharmacokinetic (PK) profiles if formulated in standard aqueous buffers.

-

Optimal Vehicle: A co-solvent system comprising 10% DMSO, 10% Tween-80, and 80% sterile saline, or complexation with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Causality: This formulation ensures that the compound remains in solution at physiological pH, maximizing gastrointestinal absorption (for PO dosing) or systemic circulation (for IP/IV dosing) while minimizing vehicle-induced toxicity.

The 4-Arm Validation Matrix

To prove true target-mediated sensitization, the in vivo xenograft study must include four distinct arms:

-

Vehicle Control: Establishes baseline tumor growth kinetics.

-

Inhibitor Monotherapy: Validates that the 2-(morpholin-4-yl)quinolin-4(1H)-one derivative is not non-specifically toxic. Tumor growth should closely mirror the vehicle arm.

-

DNA-Damaging Agent Monotherapy (e.g., Etoposide or IR): Establishes the baseline efficacy of the primary therapeutic[3].

-

Combination Therapy: The critical experimental arm. Synergistic tumor regression here, compared to Arm 3, proves the efficacy of the DNA-PK inhibitor.

Step-by-step in vivo workflow for evaluating DNA-PK inhibitors in tumor xenograft models.

Step-by-Step Experimental Protocol

Phase I: Xenograft Establishment

-

Cell Preparation: Harvest human cancer cells (e.g., HeLa or CLL-derived lines) in the exponential growth phase[3]. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a concentration of

cells/100 µL. -

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of athymic nude mice (6-8 weeks old).

-

Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into the 4-arm matrix described above (n=8 per group).

Phase II: Dosing and Combination Therapy

-

Inhibitor Administration: Administer the 2-(morpholin-4-yl)quinolin-4(1H)-one derivative (e.g., 10-25 mg/kg) via intraperitoneal (IP) injection or oral gavage (PO) 1 hour prior to the DNA-damaging insult.

-

Causality: Pre-dosing is critical. The inhibitor must achieve steady-state concentrations in the tumor microenvironment to block DNA-PKcs recruitment the moment DSBs are induced.

-

-

Primary Therapy: Administer the DSB-inducing agent (e.g., Etoposide at 10 mg/kg IP, or localized tumor irradiation at 2 Gy)[3].

-

Monitoring: Measure tumor volumes (

) and body weights every 2-3 days. A body weight loss of >15% indicates unacceptable combinatorial toxicity.

Phase III: Pharmacodynamic (PD) Biomarker Validation

To confirm that tumor regression is caused by DNA-PK inhibition, harvest tumor tissues at 2, 6, and 24 hours post-treatment from a satellite cohort (n=3/time point).

-

Tissue Processing: Snap-freeze half the tumor in liquid nitrogen for Western Blotting, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

-

Biomarker 1 (Target Engagement): Probe for p-DNA-PKcs (Ser2056) . The combination arm should show a near-complete abrogation of Ser2056 phosphorylation compared to the DNA-damaging agent alone[3].

-

Biomarker 2 (Functional Consequence): Probe for

H2AX . Because the inhibitor prevents DSB repair, the combination arm should exhibit prolonged, elevated levels of

Quantitative Data & Benchmarking

When designing these studies, it is essential to benchmark the 8-substituted 2-(morpholin-4-yl)quinolin-4(1H)-ones against their structurally related chromen-4-one counterparts. The quinolinones demonstrate equipotent target inhibition while offering distinct physicochemical properties[1].

| Compound Scaffold | 8-Substituent | Target Kinase | In Vitro IC₅₀ | Reference |

| Quinolin-4-one | Dibenzothiophen-4-yl | DNA-PK | Low nanomolar | [1] |

| Quinolin-4-one | Dibenzofuran-4-yl | DNA-PK | Low nanomolar | [1] |

| Chromen-4-one (NU7441) | Dibenzothiophen-4-yl | DNA-PK | 13 nM | [3] |

| Quinolin-4-one | Various | PI3K (Off-target) | > 1000 nM | [1] |

Table 1: Comparative biochemical potency of morpholino-quinolinones versus benchmark chromenones. The high selectivity over related PI3K kinases ensures that in vivo phenotypes are driven specifically by DNA-PK inhibition.

References

-

Barbeau OR, Cano-Soumillac C, Griffin RJ, Hardcastle IR, Smith GCM, Richardson C, Clegg W, Harrington RW, Golding BT. "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase." Organic & Biomolecular Chemistry (2007). URL: [Link]

-

Willmore E, Elliott SL, Mainou-Fowler T, Summerfield GP, Jackson GH, O'Neill F, Lowe C, Carter A, Harris R, Pettitt AR, Cano-Soumillac C, Griffin RJ, Cowell IG, Austin CA, Durkacz BW. "DNA-Dependent Protein Kinase Is a Therapeutic Target and an Indicator of Poor Prognosis in B-Cell Chronic Lymphocytic Leukemia." Clinical Cancer Research (2008). URL: [Link]

Sources

- 1. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

Application Note: Solubilization and Formulation Protocols for 2-(Morpholin-4-yl)quinolin-4(1H)-one in Biological Assays

Introduction & Chemical Context

2-(Morpholin-4-yl)quinolin-4(1H)-one is a highly privileged scaffold in medicinal chemistry. It serves as a critical bioisosteric surrogate for the chromen-4-one chemotype, prominently featured in the development of potent inhibitors targeting phosphatidylinositol 3-kinase (PI3K) related kinases (PIKKs), such as DNA-dependent protein kinase (DNA-PK) and Ataxia telangiectasia mutated (ATM) kinase[1].

Despite its pharmacological utility, handling this compound in biological assays presents significant solubility challenges. The planar aromatic quinolone core promotes strong intermolecular π-π stacking, while the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms creates a rigid, high-melting crystal lattice[2]. Although the morpholine ring introduces a weakly basic nitrogen, the overall lipophilicity of the un-derivatized scaffold renders it notoriously difficult to dissolve in aqueous buffers without precipitating.

Physicochemical Profiling & Causality

Successful formulation of 2-(Morpholin-4-yl)quinolin-4(1H)-one requires a deep understanding of the causality behind solvent interactions:

-

Primary Solubilization (The Role of DMSO): The strong hydrogen-bonding network and π-π stacking of the quinolone core cannot be disrupted by water. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, effectively breaking the crystal lattice[2]. Hygroscopic DMSO that has absorbed atmospheric water will cause the hydrophobic compound to rapidly precipitate; therefore, newly opened, anhydrous DMSO is mandatory[3].

-

In Vivo Microemulsion Dynamics: Adding aqueous saline directly to a DMSO stock causes an immediate phase separation (crashing out). To prevent this, a sequential addition protocol is required. Polyethylene glycol 300 (PEG300) acts as a co-solvent to lower the dielectric constant gap, and Tween-80 forms micelles that encapsulate the hydrophobic quinolone core before the bulk aqueous phase (saline) is introduced[3].

Quantitative Data Presentation

The following table summarizes the validated solubility thresholds and storage conditions for various assay formats.

| Solvent System | Max Concentration | Application | Stability / Storage |

| 100% Anhydrous DMSO | 10 - 20 mM | Master Stock | -80°C for 6 months; -20°C for 1 month |

| 0.1% DMSO in Culture Media | ≤ 10 - 20 µM | Cell-based Assays | Prepare fresh; do not freeze |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~1 - 2 mg/mL | In Vivo Dosing (IV/IP) | Prepare fresh immediately before use |

| 10% DMSO + 90% Corn Oil | ~1 - 2 mg/mL | In Vivo (Oral Gavage) | Prepare fresh immediately before use |

Experimental Workflow

Workflow for the solubilization and formulation of 2-(Morpholin-4-yl)quinolin-4(1H)-one.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Self-Validating Check: The final solution must be completely transparent with no particulate matter visible under light scattering against a dark background.

-

Weighing: Equilibrate the lyophilized powder of 2-(Morpholin-4-yl)quinolin-4(1H)-one to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over prolonged periods).

-

Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO[3].

-

Mechanical Disruption: Vortex vigorously for 30–60 seconds.

-

Thermal/Acoustic Disruption: Place the tube in a heated ultrasonic bath at 37°C for 5–10 minutes. Causality: The acoustic cavitation combined with mild heat provides the activation energy required to break the robust π-π stacking of the quinolone rings[2].

-

Storage: Aliquot the clear master stock into single-use volumes to avoid freeze-thaw cycles and store at -80°C[3].

Protocol B: Aqueous Formulation for Cell-Based Assays (In Vitro)

Self-Validating Check: The culture media must not exhibit cloudiness or micro-precipitates when viewed under a phase-contrast microscope at 20X magnification.

-

Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly.

-

Intermediate Dilution (Optional but Recommended): If the final assay concentration is low (e.g., < 1 µM), perform serial dilutions in 100% DMSO first to ensure pipetting accuracy.

-

Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete culture media containing serum (e.g., 10% FBS). Causality: Serum proteins like Bovine Serum Albumin (BSA) act as natural carriers, binding the hydrophobic morpholino-quinolone and preventing it from crashing out of the aqueous phase.

-

DMSO Limit: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or alterations in cell membrane permeability.

Protocol C: Microemulsion Formulation for In Vivo Dosing

Self-Validating Check: The final formulation must be a clear or slightly opalescent solution without visible phase separation for at least 2 hours post-preparation.

-

Initial Solubilization: Add 10% (by final volume) of the DMSO master stock to a sterile glass vial.

-

Co-solvent Coating: Add 40% (by final volume) of PEG300. Vortex continuously for 1 minute. Causality: PEG300 coats the solvated molecules, lowering the dielectric constant of the immediate microenvironment[3].

-

Micelle Formation: Add 5% (by final volume) of Tween-80. Sonicate for 2 minutes until the mixture is completely homogenous. Causality: Tween-80 is a non-ionic surfactant that forms micelles around the PEG-coated compound, thermodynamically stabilizing it against the upcoming aqueous shock[3].

-

Aqueous Introduction: Dropwise, add 45% (by final volume) of sterile 0.9% Saline while vortexing continuously. Causality: The gradual addition prevents localized areas of high polarity that could trigger nucleation and precipitation[3].

-

Administration: Administer to the animal model immediately. Do not store this formulated solution.

References

1.[1] Title: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Source: Computational Chemistry (Scientific Research Publishing) URL: [Link]

Sources

proper handling and storage conditions for 2-(Morpholin-4-yl)quinolin-4(1H)-one

An in-depth technical guide on the proper handling, reconstitution, and storage of 2-(Morpholin-4-yl)quinolin-4(1H)-one and its derivatives.

Introduction & Mechanistic Overview

2-(Morpholin-4-yl)quinolin-4(1H)-one and its 8-substituted derivatives are a critical class of small-molecule heterocyclic compounds. In drug development and oncology research, these molecules are primarily utilized as potent, ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK) and the PI3K/mTOR signaling pathways[1].

Because these compounds are heavily utilized in radio-sensitization assays and complex in vitro models, ensuring their structural integrity through rigorous handling is paramount. Minor deviations in storage temperature, solvent choice, or pH can lead to compound degradation, precipitation, and ultimately, irreproducible IC₅₀ values.

Physicochemical Properties & Causality of Degradation

To handle this compound effectively, one must understand the chemical vulnerabilities inherent to its structure.

-

Tautomerism and pH Sensitivity: The quinolin-4(1H)-one core exists in a dynamic tautomeric equilibrium with its enol counterpart, 4-hydroxyquinoline. In the solid state and in neutral solutions, the NH-4-oxo (keto) form exclusively dominates[2]. However, exposure to strong hydrogen-bond accepting solvents or extreme pH conditions can shift this equilibrium, altering the compound's partition coefficient (LogP) and solubility profile.

-

Hydrolytic Vulnerability: While the morpholine ring enhances overall aqueous solubility compared to unsubstituted quinolines, the amide-like linkage within the quinolinone ring is susceptible to hydrolytic degradation. Prolonged exposure to atmospheric moisture or highly acidic/basic conditions will irreversibly cleave the molecule.

Figure 2: Tautomeric equilibrium of quinolin-4(1H)-ones and pathways to hydrolytic degradation.

Quantitative Storage & Solubility Parameters

To maintain >98% purity over extended periods, strict environmental controls must be implemented. The following tables summarize the validated storage parameters and solubility profiles for morpholinyl-quinolinone derivatives[3].

Table 1: Validated Storage Guidelines

| State | Matrix | Temperature | Shelf Life | Critical Handling Notes |

| Solid | Lyophilized Powder | -20°C | 36 - 48 Months | Keep desiccated; protect from UV light. |

| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 Months | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Seal tightly; purge with inert gas (Ar/N₂) if possible. |

| Working Solution | Aqueous Buffer (PBS) | 4°C | < 24 Hours | Prepare fresh daily; do not freeze aqueous solutions. |

Table 2: Solubility Profile

| Solvent | Solubility Capacity | Application |

| DMSO | High (~10-12 mg/mL) | Primary solvent for master stock solutions. |

| DMF | Moderate (~1 mg/mL) | Alternative organic solvent if DMSO is incompatible. |

| Water / PBS | Poor (<0.2 mg/mL) | Requires pre-dissolution in DMSO before aqueous dilution. |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the compound remains fully active and perfectly dissolved prior to biological application.

Figure 1: Step-by-step workflow for the reconstitution and long-term storage of quinolinone stocks.

Protocol A: Preparation of 10 mM Master Stock Solution

-

Equilibration (Critical Step): Remove the vial of lyophilized 2-(Morpholin-4-yl)quinolin-4(1H)-one from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

-

Mechanistic Insight: The compound is highly hygroscopic. Opening a cold vial at room temperature causes immediate condensation of atmospheric moisture. Water introduced into the DMSO stock will accelerate hydrolytic cleavage over time.

-

-

Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

-